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Compound of Interest

Compound Name: Dioxabenzofos

Cat. No.: B1670715 Get Quote

This guide provides a detailed comparison of the binding affinities of the (R) and (S)

enantiomers of Dioxabenzofos to their biological target, acetylcholinesterase (AChE).

Dioxabenzofos, a commercial insecticide, exhibits enantioselectivity in its neurotoxic effects,

primarily through differential binding to AChE.[1] This analysis is intended for researchers,

scientists, and professionals in drug development and toxicology.

Quantitative Data Summary
The binding energies and inhibitory concentrations of (R)- and (S)-Dioxabenzofos with AChE

were determined through computational and cellular assays. The (S)-enantiomer demonstrates

a significantly stronger interaction with AChE compared to the (R)-enantiomer.

Parameter (R)-Dioxabenzofos (S)-Dioxabenzofos Target

Binding Free Energy

(kcal/mol)
-15.43[1] -23.55[1]

Acetylcholinesterase

(AChE)

IC50 (µM) 17.2[1] 5.28[1]
Intracellular AChE in

SH-SY5Y cells

Note: A lower binding free energy indicates a more stable complex and stronger binding affinity.

A lower IC50 value indicates greater potency in inhibiting the enzyme's activity.
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Experimental Protocols
The data presented above were derived from a combination of computational and in vitro

cellular assays.

1. Computational Analysis: Binding Free Energy Calculation

The binding free energies of the Dioxabenzofos enantiomers to AChE were determined using

molecular docking and molecular dynamics simulations.

Molecular Docking: The initial binding poses of (R)- and (S)-Dioxabenzofos in the active site

of AChE were predicted using docking algorithms. This step helps to identify the most likely

binding orientation of the ligands.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations were performed

to simulate the dynamic behavior of the ligand-protein complex in a solvated environment.

These simulations allow for the refinement of the binding pose and the calculation of the

binding free energy.

Energy Decomposition Analysis: This analysis was used to identify the key amino acid

residues at the active site of AChE that contribute most significantly to the binding of each

enantiomer.[1] Residues such as Trp-86, Tyr-124, Ser-203, Tyr-337, and His-447 were found

to have different contributions to the binding of the two enantiomers.[1]

2. Cellular Assays: IC50 Determination

The half-maximal inhibitory concentration (IC50) values were determined using cellular assays

with SH-SY5Y human neuroblastoma cells.

Cell Culture: SH-SY5Y cells were cultured under standard conditions.

Exposure to Dioxabenzofos: The cells were exposed to varying concentrations of (R)- and

(S)-Dioxabenzofos.

AChE Activity Assay: After exposure, the intracellular AChE activity was measured using a

suitable enzymatic assay. The inhibition of AChE activity was determined relative to

untreated control cells.
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IC50 Calculation: The IC50 value, the concentration of the inhibitor required to reduce the

enzyme activity by 50%, was calculated by fitting the dose-response data to a suitable

model.

Visualizations
Signaling Pathway: Dioxabenzofos Inhibition of Acetylcholinesterase

The following diagram illustrates the mechanism of AChE inhibition by Dioxabenzofos, leading

to neurotoxicity.
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Dioxabenzofos Inhibition of AChE
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Experimental Workflow: Binding Energy Determination

The workflow for determining the binding energies of (R)- and (S)-Dioxabenzofos is outlined

below.
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Binding Energy Determination Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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